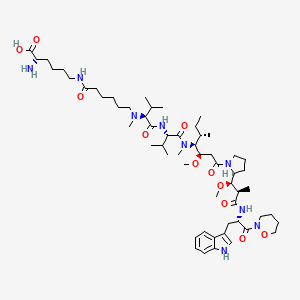

Aprutumab ixadotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ixadotin involves the conjugation of an anti-FGFR2 antibody with an auristatin-based payload. The process typically includes the following steps:

Antibody Production: The anti-FGFR2 antibody is produced using recombinant DNA technology in mammalian cell cultures.

Payload Synthesis: The auristatin-based payload is synthesized through a series of organic reactions, including amide bond formation and esterification.

Industrial Production Methods

Industrial production of ixadotin follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale cell culture for antibody production, followed by purification and conjugation steps. The final product is then subjected to rigorous quality control tests to ensure its efficacy and safety .

Análisis De Reacciones Químicas

Types of Reactions

Ixadotin undergoes several types of chemical reactions, including:

Oxidation: The auristatin payload can undergo oxidation reactions, which may affect its stability and efficacy.

Reduction: Reduction reactions can occur at the disulfide bonds within the antibody structure, potentially impacting the conjugate’s stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Conditions typically involve mild pH and temperature to maintain the integrity of the antibody.

Major Products Formed

The major product formed from these reactions is the stable antibody-drug conjugate, ixadotin, which retains the specificity of the antibody and the cytotoxicity of the payload .

Aplicaciones Científicas De Investigación

Ixadotin has several scientific research applications, particularly in the fields of:

Chemistry: Used as a model compound for studying antibody-drug conjugates and their chemical properties.

Biology: Investigated for its role in targeting FGFR2-expressing cells and its effects on cell proliferation and apoptosis.

Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress FGFR2, such as triple-negative breast cancer and gastric cancer.

Industry: Utilized in the development of targeted cancer therapies and as a benchmark for evaluating new ADCs

Mecanismo De Acción

Ixadotin exerts its effects by binding to FGFR2 on the surface of cancer cells. Upon binding, the conjugate is internalized through endocytosis. Inside the cell, the auristatin payload is released, leading to the disruption of microtubule dynamics and subsequent cell death. This targeted approach minimizes damage to healthy cells and enhances the therapeutic efficacy .

Comparación Con Compuestos Similares

Similar Compounds

Trastuzumab emtansine: Another ADC targeting HER2-positive breast cancer.

Brentuximab vedotin: Targets CD30 in Hodgkin lymphoma and systemic anaplastic large cell lymphoma.

Uniqueness of Ixadotin

Ixadotin is unique due to its specific targeting of FGFR2, which is overexpressed in several aggressive cancers. This specificity allows for a more targeted approach, potentially reducing side effects and improving patient outcomes compared to other ADCs .

Propiedades

Número CAS |

1708947-48-1 |

|---|---|

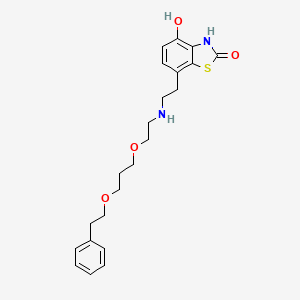

Fórmula molecular |

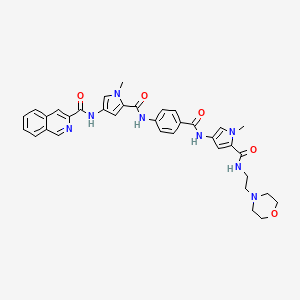

C57H95N9O11 |

Peso molecular |

1082.4 g/mol |

Nombre IUPAC |

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid |

InChI |

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1 |

Clave InChI |

RCSZIBSPHRZNRQ-BTZXMIIFSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(8R,9R)-4-amino-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-9-hydroxy-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12779816.png)